Phenyltriacetoxysilane

Übersicht

Beschreibung

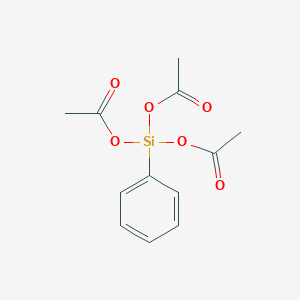

Phenyltriacetoxysilane is an organosilicon compound with the chemical formula C12H14O6Si. It is a clear to yellowish liquid with an acrid odor of acetic acid. This compound is known for its ability to hydrolyze in the presence of moisture, releasing acetic acid and forming silanols, which can further react to produce siloxanes or bind to inorganic substrates .

Wirkmechanismus

Target of Action

Phenyltriacetoxysilane is a type of organosilicon compound . Its primary targets are the surfaces of various materials, where it acts as a surface treatment agent .

Mode of Action

This compound interacts with its targets by improving the wettability and adhesion of material surfaces . It can also participate in chemical reactions as a starting material or intermediate in organic synthesis, such as silylation reactions .

Biochemical Pathways

It’s known that it can participate in silylation reactions, which involve the replacement of a hydrogen atom in an organic compound by a silicon-containing group .

Pharmacokinetics

It’s worth noting that it has good thermal stability and can dissolve in common organic solvents such as ethanol and toluene .

Result of Action

The result of this compound’s action is the improvement of the wettability and adhesion of material surfaces . In organic synthesis, it can serve as a starting material or intermediate, contributing to the formation of new compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . During its use, it should be handled in a well-ventilated area to prevent high concentrations of harmful gases .

Biochemische Analyse

Biochemical Properties

Phenyltriacetoxysilane is a highly reactive compound that readily hydrolyzes in the presence of moisture to form silanols and acetic acid . It is soluble in common organic solvents such as ethanol and toluene

Cellular Effects

It is known to cause severe skin burns and eye damage, suggesting that it may have significant cytotoxic effects .

Molecular Mechanism

It is known to be more reactive than alkoxysilanes and is frequently used as a one-component mixture to make RTV-1 silicone sealants

Vorbereitungsmethoden

Phenyltriacetoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of phenyltrimethylchlorosilane with acetic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve the use of triethoxysilane and phenyltrimethylchlorosilane as starting materials. These compounds undergo a series of reactions, including hydrolysis and condensation, to yield this compound. The process requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .

Analyse Chemischer Reaktionen

Phenyltriacetoxysilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various acids and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Polymer Synthesis

PTAS is widely used as a coupling agent in the synthesis of silicone-based polymers. It enhances the mechanical properties and thermal stability of silicone rubbers and resins. For instance, studies have shown that incorporating PTAS into polydimethylsiloxane (PDMS) matrices significantly improves their tensile strength and elasticity, making them suitable for high-performance applications such as automotive parts and medical devices .

2. Coatings and Sealants

Due to its hydrophobic nature, PTAS is utilized in producing water-repellent coatings. These coatings are effective in protecting surfaces from moisture damage, making them ideal for construction materials and outdoor applications. A study demonstrated that PTAS-modified coatings exhibited enhanced adhesion properties and resistance to environmental degradation compared to unmodified counterparts .

| Application Type | Benefits | Example Use Cases |

|---|---|---|

| Polymer Synthesis | Improved mechanical properties | Automotive parts, medical devices |

| Coatings | Water repellency, environmental resistance | Construction materials, outdoor coatings |

Applications in Nanoelectronics

1. Hybrid Organic-Inorganic Materials

In nanoelectronics, PTAS serves as a precursor for creating hybrid materials that combine organic and inorganic components. These materials are essential for fabricating thin-film transistors and sensors. The reactive methoxy groups in PTAS allow for precise tuning of material properties at the molecular level, enhancing performance in electronic applications .

2. Surface Modification

PTAS is employed in surface modification techniques such as grafting polymer brushes onto substrates. This method can significantly alter the surface characteristics of materials, improving their compatibility with various solvents and enhancing their functional properties for specific applications .

| Nanoelectronics Application | Benefits | Example Use Cases |

|---|---|---|

| Hybrid Materials | Enhanced electronic properties | Thin-film transistors, sensors |

| Surface Modification | Tailored surface characteristics | Coatings, adhesives |

Biomedical Applications

Phenyltriacetoxysilane's biocompatibility makes it suitable for various biomedical applications. It is used in the development of drug delivery systems where controlled release is critical. The ability to modify surfaces with PTAS allows for improved interaction between biomaterials and biological environments, facilitating better integration with tissues .

Case Studies

Case Study 1: Enhancement of Silicone Rubber Properties

A study investigated the effects of adding different concentrations of PTAS to silicone rubber formulations. Results indicated that optimal concentrations improved tensile strength by up to 30% while maintaining flexibility, making them ideal for high-stress applications.

Case Study 2: Development of Water-Repellent Coatings

Research on PTAS-based coatings revealed that surfaces treated with PTAS exhibited a contact angle greater than 100°, indicating superhydrophobic properties. These coatings were tested under various environmental conditions and showed significant durability against water penetration.

Vergleich Mit ähnlichen Verbindungen

Phenyltriacetoxysilane is similar to other organosilicon compounds, such as phenyltriethoxysilane and phenyltrimethoxysilane. it is unique in its ability to hydrolyze rapidly in the presence of moisture, releasing acetic acid and forming silanols. This property makes it particularly useful as a coupling agent and surface modifier .

Similar Compounds

- Phenyltriethoxysilane

- Phenyltrimethoxysilane

- Phenyltrimethylchlorosilane

This compound stands out due to its specific reactivity and the nature of the by-products formed during its hydrolysis, which can be advantageous in certain applications .

Biologische Aktivität

Phenyltriacetoxysilane (PTAS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties, applications, and research findings related to PTAS, supported by relevant data and case studies.

This compound is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three acetoxy groups. Its molecular formula is C₉H₁₀O₃Si, and it has a molecular weight of approximately 194.25 g/mol. The compound's structure contributes significantly to its reactivity and biological activity.

Biological Activity Overview

The biological activity of PTAS is primarily attributed to its ability to interact with biological systems at the molecular level. Research indicates that PTAS exhibits various biological effects, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

One notable study demonstrated the antimicrobial efficacy of PTAS when applied to textiles. The treated fabrics showed significant resistance against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial properties were maintained even after multiple washes, indicating the durability of the treatment .

| Microorganism | Activity | Test Method | Results |

|---|---|---|---|

| Staphylococcus aureus | Antimicrobial | ATCC 2695 | High activity post-treatment |

| Escherichia coli | Antimicrobial | ATCC 8739 | Significant reduction in growth |

Antifungal Activity

PTAS has also been investigated for its antifungal properties. In various studies, it was found to inhibit the growth of several fungal strains, suggesting its potential application in medical and agricultural settings .

The mechanism by which PTAS exerts its biological effects is believed to involve the hydrolysis of its acetoxy groups in aqueous environments, leading to the formation of silanol groups. These silanol groups can interact with cell membranes or other cellular components, disrupting their integrity and function.

Applications in Material Science

Beyond its biological activities, PTAS plays a crucial role in material science. It is used as a crosslinking agent in silicone resins and rubber products, enhancing thermal stability and mechanical properties. Its ability to form stable siloxane bonds makes it valuable in producing durable materials for various industrial applications .

Case Studies

- Antimicrobial Textiles : A study examined the application of PTAS on cotton-polyester blends, demonstrating effective antimicrobial properties even after repeated laundering cycles. This research highlights PTAS's potential in creating functional textiles for healthcare settings.

- Nanoelectronics : Research into PTAS's role in nanoelectronics revealed its effectiveness in stabilizing hybrid organic-inorganic materials used in thin-film transistors and sensors. The phenyl group enhances thermal stability while maintaining mechanical durability .

Eigenschaften

IUPAC Name |

[diacetyloxy(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKGWCMFMCFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939333 | |

| Record name | Phenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18042-54-1 | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxyphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is phenyltriacetoxysilane used in the synthesis of hybrid inorganic-organic materials?

A1: this compound serves as a molecular precursor in the non-hydrolytic sol-gel synthesis of hybrid inorganic-organic materials with a Si–O–P (silicon-oxygen-phosphorus) skeleton []. It reacts with tris(trimethylsilyl)phosphate, eliminating ester groups to form the Si-O-P network. This method offers an alternative to traditional hydrolytic sol-gel techniques, allowing for greater control over the final material properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.